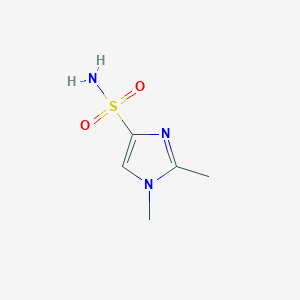
1,2-Dimethylimidazole-4-sulfonamide
Vue d'ensemble
Description
“1,2-Dimethylimidazole-4-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It is a derivative of 1,2-Dimethylimidazole, which is a member of imidazoles . The compound has been used in the derivatization of propofol for LC-ESI-MS/MS analysis .
Synthesis Analysis
The synthesis of “1,2-Dimethylimidazole-4-sulfonamide” involves the conversion of propofol to its dimethylimidazolesulfonyl (DMIS) derivative by a derivatization reaction using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) . Other studies have reported the synthesis of sulfonamide derivatives via click reactions between sulfonamide linked terminal alkynes and in situ prepared 2/3/4-azidobenzenesulfonamides .
Molecular Structure Analysis
The molecular structure of “1,2-Dimethylimidazole-4-sulfonamide” consists of a sulfonamide group attached to the 4-position of a 1,2-dimethylimidazole ring . The molecular weight of the compound is 175.21 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “1,2-Dimethylimidazole-4-sulfonamide” primarily include its use as a derivatizing agent. It has been used to improve the ionization and fragmentation efficacy of propofol for LC-ESI-MS/MS analysis .
Applications De Recherche Scientifique
Detection of Estrogens in Surface Water
1,2-Dimethylimidazole-4-sulfonamide is used in a modified derivatisation-based methodology to detect estrogen in free and conjugated forms, including some isomers, simultaneously using liquid chromatography tandem mass spectrometry (LC-MS n). The derivatisation reaction with 1,2-dimethylimidazole-4-sulfonamide allows a significant increase of mass spectrometric signal of analytes and also provides distinctive fragmentation for their confirmation even in complicated matrix .
Analysis of Propofol
1,2-Dimethylimidazole-4-sulfonamide is used as a derivatization agent for the analysis of propofol, an anesthetic agent, by LC-ESI-MS/MS. The derivatization improves the ionization and fragmentation efficacy of propofol, resulting in stronger signal intensities. This method has been validated for its selectivity, linearity, accuracy and precision, analytical limits, and processed sample stability .
Alkyl Transfer Reagents
Sulfonimidates, which can be derived from 1,2-Dimethylimidazole-4-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Mécanisme D'action
Target of Action
1,2-Dimethylimidazole-4-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Sulfonamides, including 1,2-Dimethylimidazole-4-sulfonamide, inhibit the synthesis of folic acid in bacteria by competing with PABA for the active site of dihydropteroate synthetase . This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 1,2-Dimethylimidazole-4-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, thereby disrupting DNA synthesis and bacterial growth .
Pharmacokinetics
Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 1,2-Dimethylimidazole-4-sulfonamide results in the prevention of bacterial growth and replication . This is due to the disruption of DNA synthesis, as folic acid is a crucial component in the production of nucleotides for DNA .
Action Environment
The action of 1,2-Dimethylimidazole-4-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of sulfonamides, as it competes with these drugs for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .
Orientations Futures
Imidazole-based compounds, including “1,2-Dimethylimidazole-4-sulfonamide”, have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .
Propriétés
IUPAC Name |
1,2-dimethylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPSPEHRHLEXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280220 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylimidazole-4-sulfonamide | |
CAS RN |
415913-06-3 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415913-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,d]furan-2-sulfonyl chloride](/img/structure/B1302676.png)












